molecular formula C16H21N3O B7455301 7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one

7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one

Cat. No. B7455301
M. Wt: 271.36 g/mol
InChI Key: AUMPVKWFKVLLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a pyrido[1,2-a]pyrimidin-4-one derivative that has been shown to exhibit potent activity against certain types of cancer cells.

Scientific Research Applications

7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential applications in drug development. Several research studies have shown that this compound exhibits potent activity against certain types of cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, this compound has also been shown to exhibit activity against certain types of bacteria and viruses.

Mechanism of Action

The mechanism of action of 7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one is not fully understood. However, several research studies have suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, this compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one have been studied in several research studies. These studies have shown that this compound exhibits potent activity against certain types of cancer cells, and may also exhibit activity against certain types of bacteria and viruses. In addition, this compound has been shown to induce apoptosis in cancer cells, which may lead to the death of these cells.

Advantages and Limitations for Lab Experiments

The advantages of using 7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one in lab experiments include its potent activity against certain types of cancer cells, bacteria, and viruses. In addition, this compound has been shown to induce apoptosis in cancer cells, which may be useful in developing new cancer therapies. However, the limitations of using this compound in lab experiments include its complex synthesis method, which may make it difficult to produce large quantities of this compound.

Future Directions

There are several future directions for the research of 7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one. One possible direction is to further investigate the mechanism of action of this compound, in order to better understand how it exerts its potent activity against cancer cells. Another possible direction is to explore the potential applications of this compound in developing new cancer therapies. Finally, future research may also focus on developing more efficient and cost-effective synthesis methods for this compound, in order to make it more readily available for research and drug development purposes.
In conclusion, 7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound exhibits potent activity against certain types of cancer cells, bacteria, and viruses, and may induce apoptosis in cancer cells. Further research is needed to fully understand the mechanism of action of this compound, and to explore its potential applications in developing new cancer therapies.

Synthesis Methods

The synthesis of 7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one involves a multi-step process that has been described in detail in several research articles. The starting material for the synthesis is 2-aminopyridine, which is reacted with an appropriate aldehyde to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then reacted with 3-methylpiperidine and a suitable carbonyl compound to form the final product.

properties

IUPAC Name

7-methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-12-4-3-7-18(9-12)11-14-8-16(20)19-10-13(2)5-6-15(19)17-14/h5-6,8,10,12H,3-4,7,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMPVKWFKVLLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC(=O)N3C=C(C=CC3=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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